4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

Catalog No.
S1490665
CAS No.
77924-28-8
M.F
C14H27O7P
M. Wt
338.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succina...

CAS Number

77924-28-8

Product Name

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

IUPAC Name

4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate

Molecular Formula

C14H27O7P

Molecular Weight

338.33 g/mol

InChI

InChI=1S/C14H27O7P/c1-7-18-13(16)11(10-12(15)21-14(4,5)6)22(17,19-8-2)20-9-3/h11H,7-10H2,1-6H3

InChI Key

KDVUGKRGJXYCHD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC

Synonyms

2-(Diethoxyphosphinyl)butanedioic Acid 4-(1,1-Dimethylethyl) 1-Ethyl Ester; tert-Butyl 3-(ethoxycarbonyl)-3-(diethyl phosphono)propionate

Canonical SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate is a phosphonate ester compound with the molecular formula C14H27O7P and a molecular weight of 338.33 g/mol. It is characterized by the presence of a tert-butyl group, an ethyl group, and a diethoxyphosphoryl moiety attached to a succinate backbone. This compound is noted for its unique structure, which combines both organic and phosphorus-containing functionalities, making it of interest in various chemical and biological applications .

Typical of phosphonates and esters. These may include:

  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield diethoxyphosphoric acid and the corresponding alcohols.
  • Transesterification: The compound can react with alcohols to form new esters, which is useful in synthetic organic chemistry.
  • Nucleophilic Substitution: The phosphorus center can be involved in nucleophilic attack by various nucleophiles, leading to the formation of new compounds.

These reactions are essential for its use in synthetic pathways for more complex molecules .

The synthesis of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate typically involves:

  • Formation of the Succinate Backbone: This can be achieved through the reaction of succinic acid derivatives with tert-butyl and ethyl groups.
  • Phosphorylation: The introduction of the diethoxyphosphoryl group is often performed using phosphorus-based reagents such as diethyl phosphite under acidic or basic conditions.
  • Purification: The final product is purified through techniques such as distillation or chromatography to ensure high purity for further applications.

These methods highlight the multi-step nature of synthesizing this compound, reflecting its complexity .

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate has potential applications in various fields:

  • Agricultural Chemistry: It may serve as an intermediate in the synthesis of agrochemicals, particularly those targeting pest control.
  • Pharmaceuticals: Its structural features could be explored for developing new therapeutic agents.
  • Material Science: The compound may find uses in creating specialized materials due to its unique chemical properties.

These applications underscore its versatility in both industrial and research settings .

Interaction studies involving 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate would likely focus on its reactivity with biological molecules or other chemical species. Investigating how it interacts with enzymes or receptors could provide insights into its potential therapeutic effects or toxicity profiles. Additionally, studying its interactions with metal ions could reveal applications in catalysis or material stabilization .

Several compounds share structural similarities with 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Diethyl phosphonatePhosphate ester without alkyl substituentsSimpler structure, widely used as a reagent
Ethyl 2-phosphonopropanoateContains a propanoate backboneDifferent backbone length
Methyl 2-phosphonobutanoatePhosphate ester with a butanoate backboneVariation in chain length

These compounds highlight the uniqueness of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate due to its specific tert-butyl and ethyl substitutions along with the diethoxyphosphoryl group, which may impart distinct chemical properties and biological activities not found in simpler phosphonates .

XLogP3

1.3

Dates

Modify: 2023-08-15

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